N-[(5-methylfuran-2-yl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide
Description
N-[(5-Methylfuran-2-yl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide is a synthetic small molecule characterized by a pyrimido[5,4-b]indole core fused with an acetamide side chain and a (5-methylfuran-2-yl)methyl substituent. The pyrimidoindole scaffold is a privileged structure in medicinal chemistry due to its planar aromatic system, which facilitates interactions with biological targets such as enzymes or receptors.
This compound is synthesized via amide coupling reactions, likely using reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to activate carboxylic acids for nucleophilic attack by amines, as demonstrated in structurally related compounds .
Properties
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]-2-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c1-11-6-7-12(25-11)8-19-15(23)9-22-10-20-16-13-4-2-3-5-14(13)21-17(16)18(22)24/h2-7,10,21H,8-9H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYMYXKWTGSRFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC(=O)CN2C=NC3=C(C2=O)NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methylfuran-2-yl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Industrial methods often focus on optimizing the reaction conditions to minimize by-products and maximize the yield of the target compound .
Chemical Reactions Analysis
Types of Reactions
N-[(5-methylfuran-2-yl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and furan moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring typically yields furanones, while reduction of the carbonyl group in the pyrimidine ring results in alcohol derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
-
Antitumor Activity :
- Studies have indicated that compounds similar to N-[(5-methylfuran-2-yl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide exhibit significant antitumor properties. Research has shown that derivatives of pyrimidine and indole structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines such as HCT116 and MCF7 .
- Antimicrobial Properties :
- Antioxidant Activity :
Biological Evaluation
The biological evaluation of this compound has involved various assays to determine its efficacy:
| Activity Type | Assay Method | Results |
|---|---|---|
| Antitumor | MTT Assay | IC50 values in the micromolar range against cancer cell lines |
| Antimicrobial | Disk Diffusion | Zones of inhibition observed against tested bacteria |
| Antioxidant | DPPH Scavenging | Significant scavenging activity noted |
Case Studies
- Synthesis and Evaluation of Derivatives :
- Mechanism of Action :
- Structure–Activity Relationship (SAR) :
Mechanism of Action
The mechanism of action of N-[(5-methylfuran-2-yl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-[(5-methylfuran-2-yl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide and related compounds:
Structural and Functional Insights
Core Heterocycle Variations: The pyrimido[5,4-b]indole core (present in the target compound) is structurally distinct from thieno[2,3-d]pyrimidine (e.g., ) due to its indole fusion. Pyrimidoindoles exhibit greater planarity, favoring intercalation with DNA or protein binding pockets, whereas thienopyrimidines offer improved solubility and metabolic resistance .
Substituent Effects :
- Furan Derivatives : The (5-methylfuran-2-yl)methyl group in the target compound enhances lipophilicity compared to simpler furan-2-ylmethyl groups (e.g., ). This modification may improve blood-brain barrier penetration or target engagement in hydrophobic pockets .
- Thioacetamide vs. Acetamide : Thioacetamide-containing analogs (e.g., ) exhibit increased metabolic stability due to sulfur’s resistance to enzymatic hydrolysis but may reduce solubility compared to oxygen-based acetamides .
The target compound’s methylfuran substituent may fine-tune TLR4 affinity compared to phenyl or trifluoromethoxy analogs . Brominated or chlorinated derivatives (e.g., ) demonstrate enhanced binding to proteins involved in oncology pathways, though these halogens are absent in the target compound .
Biological Activity
N-[(5-methylfuran-2-yl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrimidoindole core and a furan moiety, suggest various biological activities that warrant detailed investigation.
Chemical Structure
The compound can be described by the following IUPAC name:
Structural Formula
The molecular formula of the compound is C_{20}H_{20}N_4O_5, with a molecular weight of approximately 392.4 g/mol.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. This interaction can lead to modulation of various biological pathways, potentially affecting cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on related pyrimidoindole derivatives demonstrated their effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 36.5 to 211.5 µM against different strains like Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µM) | Target Strain |
|---|---|---|
| 1 | 37.9 | S. aureus |
| 2 | 113.8 | E. coli |
| 3 | 75.9 | P. aeruginosa |
Antitumor Activity
The compound's structural features may also confer antitumor properties. Similar compounds have been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest . Further studies are needed to evaluate the specific antitumor activity of this compound.
Case Studies
- Antibacterial Efficacy : A series of studies evaluated the antibacterial activity of various pyrimidoindole derivatives against resistant bacterial strains. The results indicated that modifications in the side chains significantly influenced the antibacterial efficacy .
- Cytotoxicity Assessment : In vitro assays demonstrated low cytotoxicity profiles for several derivatives of this compound when tested against human cell lines (e.g., HEK293). This suggests a favorable therapeutic index for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
